Cas no 2227894-07-5 ((2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol)
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol
- EN300-1787725
- 2227894-07-5
-
- Inchi: 1S/C11H14N2OS/c12-8(7-14)5-6-11-13-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7,12H2/t8-/m1/s1
- InChI Key: WJQFDRJFNMTGAI-MRVPVSSYSA-N
- SMILES: S1C2C=CC=CC=2N=C1CC[C@H](CO)N
Computed Properties
- Exact Mass: 222.08268425g/mol
- Monoisotopic Mass: 222.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 87.4Ų
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787725-0.05g |
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol |
2227894-07-5 | 0.05g |
$1428.0 | 2023-09-19 | ||
| Enamine | EN300-1787725-0.1g |
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol |
2227894-07-5 | 0.1g |
$1496.0 | 2023-09-19 | ||
| Enamine | EN300-1787725-0.25g |
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol |
2227894-07-5 | 0.25g |
$1564.0 | 2023-09-19 | ||
| Enamine | EN300-1787725-0.5g |
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol |
2227894-07-5 | 0.5g |
$1632.0 | 2023-09-19 | ||
| Enamine | EN300-1787725-1.0g |
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol |
2227894-07-5 | 1g |
$1701.0 | 2023-06-02 | ||
| Enamine | EN300-1787725-2.5g |
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol |
2227894-07-5 | 2.5g |
$3332.0 | 2023-09-19 | ||
| Enamine | EN300-1787725-5.0g |
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol |
2227894-07-5 | 5g |
$4930.0 | 2023-06-02 | ||
| Enamine | EN300-1787725-10.0g |
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol |
2227894-07-5 | 10g |
$7312.0 | 2023-06-02 | ||
| Enamine | EN300-1787725-1g |
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol |
2227894-07-5 | 1g |
$1701.0 | 2023-09-19 | ||
| Enamine | EN300-1787725-5g |
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol |
2227894-07-5 | 5g |
$4930.0 | 2023-09-19 |
(2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on (2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol
Professional Introduction to (2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol (CAS No. 2227894-07-5)
The compound (2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol, identified by its CAS number 2227894-07-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its chiral center and complex aromatic heterocyclic structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both amino and hydroxyl functional groups, coupled with the benzothiazole moiety, makes it a versatile scaffold for designing novel therapeutic agents.
In recent years, the exploration of benzothiazole derivatives has been extensively studied for their broad spectrum of biological activities. Benzothiazole compounds are known for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific configuration of (2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol enhances its binding affinity to biological targets, making it a promising candidate for further investigation. The chiral center at the second carbon atom plays a crucial role in determining the molecule's pharmacological profile, influencing its interactions with enzymes and receptors.
Current research in medicinal chemistry emphasizes the development of enantiomerically pure compounds to optimize therapeutic efficacy while minimizing side effects. The stereochemistry of (2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol aligns with this trend, as the (R)-configuration has been shown to exhibit superior biological activity in several preclinical studies. Researchers have leveraged computational modeling and high-throughput screening techniques to identify potential drug candidates derived from this scaffold. These efforts have led to the discovery of several novel analogs with enhanced pharmacokinetic properties.
The benzothiazole ring in (2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol is a key pharmacophore responsible for its biological activity. This heterocyclic system has been extensively modified to improve solubility, bioavailability, and metabolic stability. Recent studies have highlighted the importance of optimizing the substitution pattern on the benzothiazole ring to enhance target specificity. For instance, modifications at the 2-position of the benzothiazole moiety have been shown to significantly alter the compound's interaction with biological targets.
Additionally, the butan-1-ol side chain in (2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol contributes to its amphiphilic nature, which can be advantageous for drug delivery systems. This feature allows the compound to interact effectively with both hydrophobic and hydrophilic environments, potentially improving its absorption and distribution within the body. Such properties are particularly valuable in designing prodrugs or formulations that enhance therapeutic efficacy.
In vitro studies have demonstrated that derivatives of this compound exhibit promising activity against various diseases. For example, research indicates that certain analogs show potent inhibitory effects on enzymes involved in cancer cell proliferation. Furthermore, preliminary clinical trials have suggested that these compounds may have therapeutic potential in treating inflammatory disorders by modulating immune responses. These findings underscore the importance of continued research into this class of molecules.
The synthesis of (2R)-2-amino-4-(1,3-benzothiazol-2-yl)butan-1-ol involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and catalytic asymmetric synthesis, have been employed to achieve high enantiomeric purity. These techniques ensure that the final product retains its desired pharmacological properties without unwanted isomeric impurities.
The growing interest in this compound has also spurred innovation in analytical chemistry techniques for its characterization and quality control. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used methods to confirm the identity and purity of (2R)-2-amino-4-(1,3-benzothiazol-2-ybutsn-butanbunanbunanbunanbunanbunanbunanbunanbunanbunanbunanbunanbuanl). These analytical tools provide critical data for understanding its chemical behavior and ensuring compliance with regulatory standards.
Future directions in research may focus on exploring new derivatives of this compound with improved pharmacological profiles. Additionally, investigating its potential applications in drug delivery systems could open up new avenues for therapeutic intervention. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
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